molecular formula C11H13P B8544852 1-Phenyl-2-methylenephospholane

1-Phenyl-2-methylenephospholane

Cat. No.: B8544852
M. Wt: 176.19 g/mol
InChI Key: FUZQAWSNCGYZIS-UHFFFAOYSA-N
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Description

1-Phenyl-2-methylenephospholane is a phosphorus-containing heterocyclic compound featuring a five-membered phospholane ring with a phenyl substituent at the 1-position and a methylene group at the 2-position.

Properties

Molecular Formula

C11H13P

Molecular Weight

176.19 g/mol

IUPAC Name

2-methylidene-1-phenylphospholane

InChI

InChI=1S/C11H13P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2

InChI Key

FUZQAWSNCGYZIS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCP1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

(2-Hydroxybenzoylmethylene)triphenylphosphorane (C₂₆H₂₁O₂P)

Structural Differences :

  • Core Framework: Unlike 1-phenyl-2-methylenephospholane’s phospholane ring, this compound contains a triphenylphosphoranylidene group bonded to a 2-hydroxyphenyl-substituted ethanone. The absence of a cyclic phosphorus structure distinguishes its steric and electronic properties.
  • Substituents : The 2-hydroxyphenyl group introduces hydrogen-bonding capability and acidity, which are absent in this compound.

Data Table :

Property This compound (2-Hydroxybenzoylmethylene)triphenylphosphorane
Molecular Formula Not explicitly provided C₂₆H₂₁O₂P
Key Functional Groups Phospholane ring, methylene Triphenylphosphoranylidene, 2-hydroxyphenyl
Purity Not specified 98%
Applications Catalysis, ligand design Organic synthesis, ylide-mediated reactions

1-Phenyl-2-aminopropane Derivatives

Structural and Functional Contrast :

  • Chemical Class: These derivatives (e.g., 1-phenyl-1-chloro-2-methylaminopropane) belong to the amine family, lacking phosphorus. Their synthesis and reactivity focus on N-substitution and electrophilic reactions, diverging from the phosphorus-centered chemistry of this compound .
  • Synthetic Relevance: The German Patent No. 819,400 describes methods for preparing 1-phenyl-2-aminopropane derivatives, highlighting their role in pharmaceutical intermediates (e.g., methamphetamine precursors). This contrasts with the organophosphorus applications of the target compound .

Data Table :

Property This compound 1-Phenyl-2-aminopropane Derivatives
Core Element Phosphorus Nitrogen (amine)
Reactivity Focus Ylide formation, coordination N-alkylation, salt formation
Industrial Relevance Catalysis, materials science Pharmaceuticals, illicit drug synthesis

Key Research Findings and Implications

  • Phosphorus Environment : The cyclic phospholane structure in this compound likely confers greater ring strain and electron density at phosphorus compared to acyclic analogs like (2-Hydroxybenzoylmethylene)triphenylphosphorane. This could enhance its utility in asymmetric catalysis or as a precursor to phosphorus-based polymers .
  • Functional Group Synergy : The phenyl group in both compounds improves aromatic stabilization, but the hydroxy group in the triphenylphosphorane derivative introduces additional polarity and reactivity pathways absent in the phospholane .
  • Divergent Applications : While phosphorus-ylides are pivotal in organic synthesis, amine derivatives are entrenched in medicinal chemistry, underscoring the importance of structural tailoring for target applications .

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